molecular formula C5H8ClNO B13546298 N-allyl-N-methylcarbamoyl chloride

N-allyl-N-methylcarbamoyl chloride

Cat. No.: B13546298
M. Wt: 133.57 g/mol
InChI Key: UEKTZPNFEQJPLZ-UHFFFAOYSA-N
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Description

N-Allyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C5H8ClNO. It is a derivative of carbamic acid and features both allyl and methyl groups attached to the nitrogen atom. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allyl-N-methylcarbamoyl chloride can be synthesized through the reaction of N-allyl-N-methylamine with phosgene (COCl2). The reaction typically occurs under controlled conditions to ensure safety and maximize yield. The general reaction is as follows:

N-allyl-N-methylamine+PhosgeneN-allyl-N-methylcarbamoyl chloride+HCl\text{N-allyl-N-methylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} N-allyl-N-methylamine+Phosgene→N-allyl-N-methylcarbamoyl chloride+HCl

Industrial Production Methods: In an industrial setting, the synthesis involves the continuous feeding of N-allyl-N-methylamine and phosgene into a reactor. The reaction is carried out at low temperatures to control the exothermic nature of the process. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-allyl-N-methylcarbamic acid and hydrochloric acid.

    Reduction: It can be reduced to N-allyl-N-methylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products:

    Carbamates: Formed through substitution reactions.

    N-allyl-N-methylcarbamic acid: Formed through hydrolysis.

    N-allyl-N-methylamine: Formed through reduction.

Scientific Research Applications

N-Allyl-N-methylcarbamoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drugs, particularly in the synthesis of carbamate-based inhibitors.

    Industry: Applied in the production of pesticides, herbicides, and other agrochemicals due to its reactivity with nucleophiles.

Mechanism of Action

The mechanism of action of N-allyl-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of carbamate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which increases the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

    N-Methylcarbamoyl chloride: Lacks the allyl group, making it less versatile in certain synthetic applications.

    N-Allylcarbamoyl chloride: Lacks the methyl group, which can influence its reactivity and stability.

    N,N-Dimethylcarbamoyl chloride: Contains two methyl groups, altering its reactivity compared to N-allyl-N-methylcarbamoyl chloride.

Uniqueness: this compound’s unique combination of allyl and methyl groups provides a balance of reactivity and stability, making it particularly useful in the synthesis of complex organic molecules. Its ability to form stable carbamate derivatives while maintaining reactivity with a variety of nucleophiles sets it apart from other carbamoyl chlorides.

Properties

Molecular Formula

C5H8ClNO

Molecular Weight

133.57 g/mol

IUPAC Name

N-methyl-N-prop-2-enylcarbamoyl chloride

InChI

InChI=1S/C5H8ClNO/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3

InChI Key

UEKTZPNFEQJPLZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C)C(=O)Cl

Origin of Product

United States

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